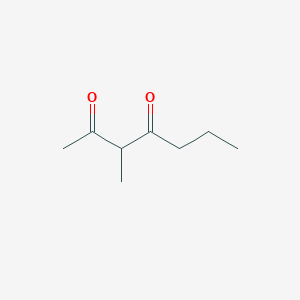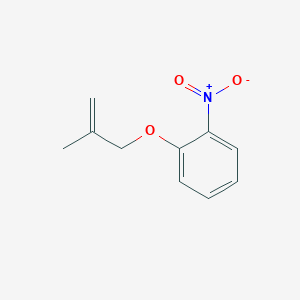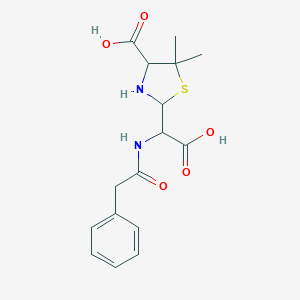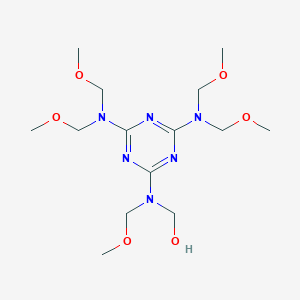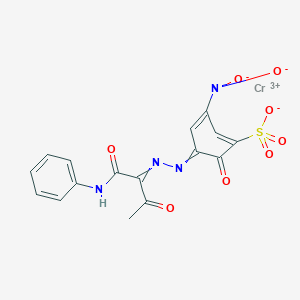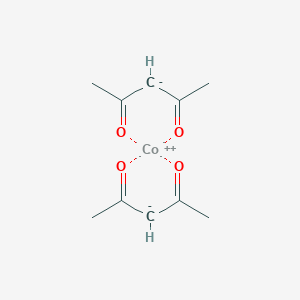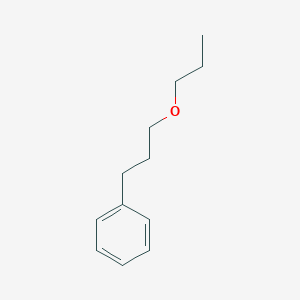
(3-Propoxypropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Propoxypropyl)benzene, also known as P3PB, is an organic compound that belongs to the family of alkyl-substituted aromatic compounds. It is a colorless liquid that has a faintly sweet odor and is used in various applications, including as a solvent, intermediate, and fragrance ingredient. In recent years, P3PB has gained significant attention in the scientific community due to its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of (3-Propoxypropyl)benzene is not fully understood. However, it is believed to interact with cellular structures, including the cell membrane and cytoskeleton. It has also been shown to bind to DNA and RNA, potentially affecting gene expression.
Effets Biochimiques Et Physiologiques
(3-Propoxypropyl)benzene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on cellular function and metabolism are still being studied. It has been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Propoxypropyl)benzene is its high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, its fluorescent properties make it easy to detect and track in cellular structures. However, (3-Propoxypropyl)benzene is relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for the use of (3-Propoxypropyl)benzene in scientific research. One potential application is its use as a fluorescent probe for imaging cellular structures in vivo. Additionally, (3-Propoxypropyl)benzene could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Conclusion:
In conclusion, (3-Propoxypropyl)benzene is a versatile compound that has gained significant attention in the scientific community due to its potential use in various fields. Its high cell permeability and low cytotoxicity make it an ideal candidate for live-cell imaging, and its fluorescent properties make it easy to detect and track in cellular structures. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields.
Méthodes De Synthèse
The synthesis of (3-Propoxypropyl)benzene can be achieved through various methods, including the reaction of propylene oxide with benzene in the presence of an acidic catalyst. Another method involves the reaction of 3-chloropropylbenzene with sodium propoxide. Both methods yield (3-Propoxypropyl)benzene with high purity and yield.
Applications De Recherche Scientifique
(3-Propoxypropyl)benzene has been extensively studied for its potential use in biomedical research, particularly as a fluorescent probe for imaging cellular structures. It has been shown to have high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, (3-Propoxypropyl)benzene has been used as a building block for the synthesis of various materials, including polymers and liquid crystals.
Propriétés
Numéro CAS |
14289-73-7 |
|---|---|
Nom du produit |
(3-Propoxypropyl)benzene |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-propoxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
Clé InChI |
VUNSFNVCZZAWNV-UHFFFAOYSA-N |
SMILES |
CCCOCCCC1=CC=CC=C1 |
SMILES canonique |
CCCOCCCC1=CC=CC=C1 |
Autres numéros CAS |
14289-73-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



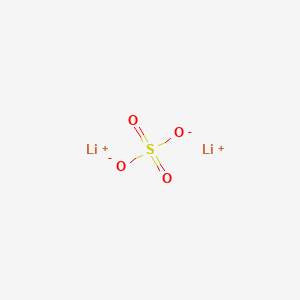
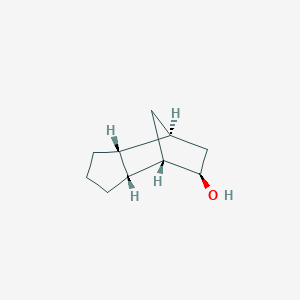
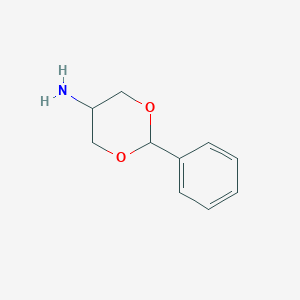
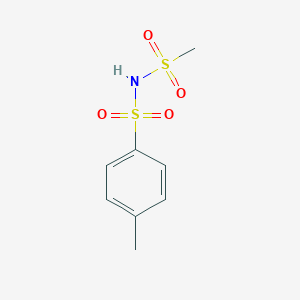

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)


